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Compound of Interest

Compound Name: U-46619

Cat. No.: B1207050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and

mechanism of action of U-46619, a pivotal tool in eicosanoid research. It is intended for an

audience with a strong background in pharmacology and medicinal chemistry.

Discovery and Core Characteristics
U-46619, chemically known as (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-

oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, is a stable synthetic analog of the highly

unstable prostaglandin endoperoxide PGH2.[1] It was first synthesized in 1975 by G. L. Bundy

of The Upjohn Company.[1] The development of U-46619 was a significant breakthrough,

providing researchers with a stable and reliable tool to study the physiological and

pathophysiological roles of thromboxane A2 (TXA2), for which it is a potent mimetic.[1][2]

Unlike the endogenous TXA2, which has a very short half-life, U-46619's stability in aqueous

solutions makes it ideal for a wide range of in vitro and in vivo experimental settings.[3]

U-46619 is a potent vasoconstrictor and platelet aggregator, exerting its effects by selectively

agonizing the thromboxane A2 (TP) receptor.[1][4] Its molecular weight is 350.49 g/mol .[1]

Synthesis of U-46619
The seminal synthesis of U-46619 was reported by G. L. Bundy in Tetrahedron Letters in 1975.

While the full detailed experimental protocol from the original publication is not readily available
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in the public domain, the general synthetic strategy involves a multi-step process starting from

commercially available materials. The key structural feature of U-46619 is the 2-

oxabicyclo[2.2.1]heptane core, which mimics the endoperoxide bridge of PGH2. The synthesis

involves the stereocontrolled introduction of the two side chains, the carboxy-heptenoic acid

chain at the C-5 position and the hydroxy-octenyl chain at the C-6 position. Subsequent

publications on related prostaglandin analogs often reference this original work as the

foundation for their synthetic approaches.

Mechanism of Action and Signaling Pathways
U-46619 exerts its biological effects by acting as a potent and selective agonist of the

thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][4] There are two main

isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same

gene.[3] Upon binding of U-46619, the TP receptor undergoes a conformational change,

leading to the activation of heterotrimeric G-proteins, primarily Gq and G12/13.[3]

Gq-Mediated Signaling Pathway
The coupling of the activated TP receptor to Gq initiates a well-characterized signaling

cascade. The α-subunit of Gq (Gαq) activates phospholipase C-β (PLC-β).[1] PLC-β then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two

second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3

diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering

the release of stored calcium ions (Ca2+) into the cytosol.[5] The elevated intracellular Ca2+

concentration, along with DAG, activates protein kinase C (PKC).[5] This cascade of events is

central to many of the physiological responses to U-46619, including platelet aggregation and

smooth muscle contraction.[3]
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U-46619 Gq-mediated signaling pathway.

G12/13-Mediated Signaling Pathway
In addition to Gq, the TP receptor also couples to the G12/13 family of G-proteins.[3] Activation

of Gα12 or Gα13 leads to the stimulation of Rho guanine nucleotide exchange factors

(RhoGEFs), such as p115RhoGEF, LARG, and PDZ-RhoGEF.[2][6][7] These RhoGEFs, in turn,

activate the small GTPase RhoA by promoting the exchange of GDP for GTP.[2][6][7] Activated

RhoA then stimulates Rho-associated kinase (ROCK). ROCK phosphorylates and inhibits

myosin light chain phosphatase, leading to an increase in the phosphorylation of myosin light

chain. This sensitizes the contractile machinery to Ca2+ and contributes to smooth muscle

contraction and cell shape change. The G12/13-RhoA pathway is a significant contributor to the

vascular effects of U-46619.[6]
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U-46619 G12/13-mediated signaling pathway.

Quantitative Pharmacological Data
The following tables summarize key quantitative data for U-46619 from various in vitro and in

vivo studies.

Table 1: In Vitro Potency (EC50) of U-46619

Biological
Response

System EC50 Value (µM) Reference

Platelet Shape

Change
Human Platelets 0.035 [8]

Myosin Light Chain

Phosphorylation
Human Platelets 0.057 [8]

Serotonin Release Human Platelets 0.536 [8]

Fibrinogen Receptor

Binding
Human Platelets 0.53 [8]

Platelet Aggregation Human Platelets 1.31 [8]

p38, ERK-1, and

ERK-2 Activation
N/A 0.035 [9]

Table 2: Binding Affinity (Kd) of U-46619

System Radioligand Kd Value (nM)
Bmax
(fmol/10^8
platelets)

Reference

Unactivated,

Intact Human

Platelets

[3H]-U46619 108 360 [7]
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Experimental Protocols
Detailed methodologies for key experiments involving U-46619 are provided below.

Platelet Aggregation Assay (Light Transmission
Aggregometry)
This assay is a standard method to assess the pro-aggregatory effects of U-46619 on platelets.

Objective: To determine the concentration-response relationship of U-46619-induced platelet

aggregation.

Materials:

Freshly drawn human venous blood

3.2% or 3.8% sodium citrate (anticoagulant)

U-46619 stock solution (e.g., in DMSO or ethanol)

Phosphate-buffered saline (PBS) or appropriate buffer

Light transmission aggregometer

Centrifuge

Pipettes and tips

Protocol:

Preparation of Platelet-Rich Plasma (PRP):

Collect venous blood into tubes containing sodium citrate.

Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room

temperature to separate the PRP (supernatant).

Carefully collect the PRP.
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Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes

to obtain platelet-poor plasma (PPP), which serves as a blank (100% aggregation).[10]

U-46619 Dilutions:

Prepare a series of dilutions of the U-46619 stock solution in PBS or another appropriate

buffer to achieve the desired final concentrations in the assay.

Aggregation Measurement:

Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a

magnetic stir bar.

Place the cuvette in the aggregometer and allow it to equilibrate at 37°C for a few minutes

with stirring.

Set the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.

Add a small volume (e.g., 50 µL) of the U-46619 dilution to the PRP to initiate aggregation.

Record the change in light transmission for a set period (e.g., 5-10 minutes).[10]

Data Analysis:

Determine the maximum percentage of aggregation for each concentration of U-46619.

Plot the concentration of U-46619 against the percentage of aggregation to generate a

concentration-response curve.

Calculate the EC50 value from this curve.
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Experimental workflow for a platelet aggregation assay.
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Smooth Muscle Contraction Assay (Organ Bath)
This ex vivo assay is used to measure the contractile effect of U-46619 on isolated vascular or

non-vascular smooth muscle tissues.

Objective: To quantify the contractile potency of U-46619 on a specific smooth muscle

preparation.

Materials:

Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)

Krebs-Henseleit or similar physiological salt solution

Carbogen gas (95% O2, 5% CO2)

U-46619 stock solution

Organ bath system with isometric force transducers

Data acquisition system

Protocol:

Tissue Preparation:

Isolate the desired smooth muscle tissue and place it in ice-cold physiological salt

solution.

Prepare tissue segments (e.g., rings or strips) of appropriate size.

Mounting and Equilibration:

Mount the tissue segments in the organ bath chambers filled with physiological salt

solution, maintained at 37°C and bubbled with carbogen.

Connect the tissues to the force transducers and apply a baseline tension.
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Allow the tissues to equilibrate for a set period (e.g., 60-90 minutes), with periodic

washing.

Viability Test:

Contract the tissues with a high concentration of potassium chloride (KCl) to ensure

viability.

Wash the tissues and allow them to return to baseline tension.

Concentration-Response Curve:

Add U-46619 to the organ bath in a cumulative manner, increasing the concentration in

logarithmic steps.

Allow the contractile response to reach a stable plateau at each concentration before

adding the next.

Record the isometric tension continuously.

Data Analysis:

Express the contractile response as a percentage of the maximal KCl-induced contraction.

Plot the concentration of U-46619 against the contractile response.

Calculate the EC50 value from the resulting curve.

Intracellular Calcium Mobilization Assay
This assay measures the ability of U-46619 to induce an increase in intracellular calcium

concentration ([Ca2+]i) in cultured cells expressing the TP receptor.

Objective: To determine the potency of U-46619 in stimulating intracellular calcium release.

Materials:

Cultured cells expressing the TP receptor (e.g., HEK293 cells)
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Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

U-46619 stock solution

Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)

Fluorescence plate reader or microscope with an automated injection system

Protocol:

Cell Culture and Dye Loading:

Culture the cells to an appropriate confluency in multi-well plates.

Load the cells with the fluorescent calcium indicator dye according to the manufacturer's

instructions (typically 30-60 minutes at 37°C).

Wash the cells to remove excess extracellular dye.

Calcium Measurement:

Place the plate in the fluorescence reader.

Establish a stable baseline fluorescence reading.

Inject various concentrations of U-46619 into the wells.

Immediately begin recording the change in fluorescence intensity over time.

Data Analysis:

The increase in fluorescence corresponds to the rise in [Ca2+]i.

Determine the peak fluorescence response for each concentration.

Plot the concentration of U-46619 against the peak response to generate a concentration-

response curve.

Calculate the EC50 value.
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Conclusion
U-46619 remains an indispensable pharmacological tool for investigating the diverse roles of

the thromboxane A2 receptor in health and disease. Its stability and potent, selective agonist

activity have enabled detailed characterization of TP receptor-mediated signaling pathways and

their physiological consequences. This guide provides a foundational understanding of the

discovery, synthesis, and key experimental applications of U-46619 for researchers in the fields

of pharmacology, drug discovery, and cardiovascular biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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